![molecular formula C19H13F3N2O4S B460799 7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one CAS No. 626227-93-8](/img/structure/B460799.png)
7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
Overview
Description
The compound is likely to be a synthetic organic molecule. It contains several functional groups, including a pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one core, a trifluoromethyl group, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the construction of the pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one core, followed by the introduction of the trifluoromethyl and dimethoxyphenyl groups . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one core suggests a planar structure, while the trifluoromethyl and dimethoxyphenyl groups could introduce steric hindrance and affect the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is typically quite inert, while the pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one core and the dimethoxyphenyl group could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
Synthesis and Transformations
- Heterocyclic Synthesis : This compound is involved in the synthesis of various heterocyclic derivatives. For instance, pyridine-2(1H)-thione, a related compound, is used to synthesize thieno[2,3-b]pyridine derivatives through reactions with halogenated compounds, leading to further cyclization into pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and other derivatives (Elneairy, 2010).
- Fused Nitrogen and Sulfur Heterocyclic Derivatives : The chemical structure of this compound allows for the creation of novel nitrogen and sulfur-containing heterocyclic compounds, which have potential applications in various fields, including pharmaceuticals (Kaigorodova et al., 2004).
Biological and Medicinal Applications
- Anticancer Activity : Compounds structurally related to 7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one have been studied for their potential anticancer activities. For example, certain pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have shown growth inhibitory activity against human breast adenocarcinoma and colon carcinoma cell lines (Elansary et al., 2012).
- ADME Properties : The ADME (absorption, distribution, metabolism, and excretion) properties of similar compounds have been assessed, indicating their potential for drug development and therapeutic applications (Ryzhkova et al., 2023).
Chemical Properties and Reactions
- Reactivity and Derivative Formation : This compound's chemical structure allows for diverse reactivity, leading to the formation of various derivatives such as thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, which are significant in organic synthesis and potentially in pharmaceutical applications (Dyachenko et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
11-(2,5-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c1-27-8-3-4-13(28-2)9(5-8)11-6-10(19(20,21)22)15-16-17(29-18(15)23-11)12(25)7-14(26)24-16/h3-7H,1-2H3,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQAAFSLEDBOMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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